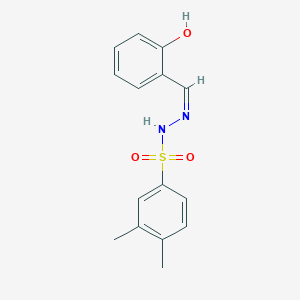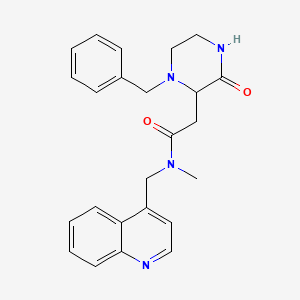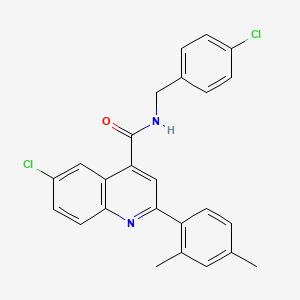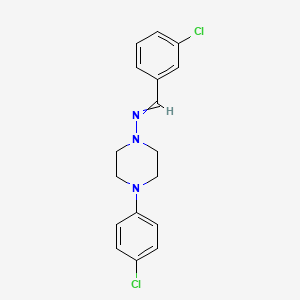
N-(cyanomethyl)-5-oxo-1-propyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-oxo-1-propyl-3-pyrrolidinecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry and oral health. CPP-ACP is a derivative of casein, a milk protein, and is known for its ability to promote tooth remineralization and prevent dental caries. In
Mécanisme D'action
CPP-ACP works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent the loss of minerals from the tooth surface and promotes the uptake of minerals such as calcium and phosphate. CPP-ACP also inhibits the growth of bacteria that cause dental caries, making it an effective agent for preventing tooth decay.
Biochemical and physiological effects:
Studies have shown that CPP-ACP can significantly increase the level of calcium and phosphate ions in the saliva, which helps to promote tooth remineralization. CPP-ACP has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-ACP in lab experiments is its ability to promote tooth remineralization in a controlled environment. However, the use of CPP-ACP in lab experiments can be limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the use of CPP-ACP in oral health and medicine. Some of these include:
1. Developing new formulations of CPP-ACP for use in oral health products.
2. Studying the potential of CPP-ACP for use in bone regeneration and drug delivery.
3. Investigating the use of CPP-ACP in combination with other agents for the prevention and treatment of dental caries.
4. Studying the long-term effects of CPP-ACP on tooth remineralization and oral health.
In conclusion, CPP-ACP is a bioactive peptide that has shown promising results for promoting tooth remineralization and preventing dental caries. Its potential applications in other areas of medicine make it an exciting area of research for the future.
Méthodes De Synthèse
CPP-ACP is synthesized by the reaction between casein and sodium cyanide in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure CPP-ACP.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its ability to promote tooth remineralization and prevent dental caries. It is commonly used in oral health products such as toothpaste, mouthwash, and chewing gum. CPP-ACP has also been studied for its potential applications in other areas of medicine such as bone regeneration and drug delivery.
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-7-8(6-9(13)14)10(15)12-4-3-11/h8H,2,4-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYHMSWKHTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)


![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)

![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)

![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)